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Compound of Interest

Compound Name: Isobutyl cinnamate

Cat. No.: B085938 Get Quote

For researchers, scientists, and professionals in the dynamic fields of drug development and

food science, a nuanced understanding of flavor excipients is paramount. Isobutyl cinnamate
and isoamyl cinnamate, two structurally similar ester compounds, are frequently utilized for

their characteristic aromatic profiles. This guide provides a detailed comparative analysis of

their flavor and aroma, summarizing their chemical properties and outlining the methodologies

for their sensory evaluation.

Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these cinnamates is

essential for their effective application. Both are esters of cinnamic acid, differing only in their

alcohol moiety—isobutanol for isobutyl cinnamate and isoamyl alcohol for isoamyl cinnamate.

This seemingly minor structural difference gives rise to distinct sensory characteristics.
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Property Isobutyl Cinnamate Isoamyl Cinnamate

IUPAC Name
2-methylpropyl (E)-3-

phenylprop-2-enoate

3-methylbutyl (E)-3-

phenylprop-2-enoate

CAS Number 122-67-8 7779-65-9

Molecular Formula C₁₃H₁₆O₂ C₁₄H₁₈O₂

Molecular Weight 204.26 g/mol 218.29 g/mol

Appearance
Colorless to light yellow oily

liquid[1]

Colorless to pale yellow

liquid[2]

Boiling Point 287 °C 310 °C

Density ~1.0 g/mL at 25 °C ~0.995 g/mL at 25 °C

Solubility

Insoluble in water; soluble in

organic solvents like ethanol

and ether.[1]

Insoluble in water; soluble in

alcohol and oils.[3]

Comparative Flavor and Aroma Profile
While both compounds share a generally sweet and balsamic character, their flavor profiles

exhibit notable differences. The following table summarizes the qualitative descriptors

attributed to each compound based on sensory evaluations.

Sensory Descriptor Isobutyl Cinnamate Isoamyl Cinnamate

Primary Notes
Sweet, Fruity, Balsamic, Spicy,

Floral[4][5][6]

Balsamic, Floral, Sweet, Fruity,

Spicy[1][5]

Specific Nuances
Strawberry, Cherry,

Labdanum[4]

Cocoa, Banana, Tropical

Fruits, Pear[5][7]

Overall Impression

A sweet, fruity-balsamic aroma

with spicy and floral

undertones, often compared to

red fruits.[4]

A balsamic and floral scent

with sweet and fruity notes,

distinguished by hints of cocoa

and tropical fruits.[5]
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The structural variation between the isobutyl and isoamyl groups directly influences the

perceived aroma. The slightly larger isoamyl group in isoamyl cinnamate contributes to its

heavier, more complex aroma profile with distinct cocoa and tropical notes. In contrast, the

isobutyl group in isobutyl cinnamate is associated with a lighter, fruitier character reminiscent

of berries.
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Structural Influence on Flavor Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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